molecular formula C19H22F3N3O2 B2413355 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207017-63-7

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2413355
CAS No.: 1207017-63-7
M. Wt: 381.399
InChI Key: JNSANEGXCUUYMK-UHFFFAOYSA-N
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Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target molecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Furan-2-ylmethyl Group:

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Modulation: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperidine: A simpler analog without the urea linkage.

    3-(3-(Trifluoromethyl)phenyl)urea: Lacks the piperidine and furan groups.

    N-(Furan-2-ylmethyl)-N’-phenylurea: Contains the furan and urea groups but lacks the piperidine ring.

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to its combination of functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or unique reactivity in chemical synthesis.

Properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSANEGXCUUYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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